Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine, a compound featuring a piperazine ring, is recognized for its potential applications in medicinal chemistry and pharmacology. This compound is classified as an amine due to the presence of an amino group attached to a phenyl ring, which is further substituted with a piperazine moiety. Its structural complexity allows it to interact with various biological targets, making it a subject of interest in drug development.
Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine can be sourced from various chemical suppliers, including Benchchem and Sigma-Aldrich, which provide detailed specifications and safety information for laboratory handling. The compound falls under the broader category of piperazine derivatives, which are known for their diverse biological activities, including neuropharmacological effects.
The synthesis of Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine typically involves reductive amination of 4-(piperazin-1-ylmethyl)benzaldehyde with methylamine. This reaction is facilitated by reducing agents such as sodium cyanoborohydride or lithium aluminum hydride under controlled conditions to yield the desired amine product.
The general reaction can be summarized as follows:
For large-scale production, methods may vary between batch processes and continuous flow systems, optimizing factors such as yield and purity. Reaction conditions including temperature, pressure, and choice of solvents (e.g., ethanol or methanol) are critical for efficiency.
Characterization techniques such as proton nuclear magnetic resonance spectroscopy (1H NMR) and infrared spectroscopy (IR) are employed to confirm the structure. For instance, characteristic peaks in the IR spectrum may include N-H stretching around 3300 cm and aromatic C-H stretching between 3000–3100 cm .
Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine participates in several chemical reactions:
The choice of reagents significantly influences the outcomes of these reactions. For example:
The mechanism of action for Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine primarily involves its interaction with neurotransmitter receptors. The piperazine component enhances binding affinity towards these receptors, potentially modulating pathways related to neurotransmission. This compound may act as an agonist or antagonist depending on the specific receptor target .
Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine is generally characterized by:
The compound exhibits basic properties due to the presence of the amino group, allowing it to form salts with acids. It is soluble in polar solvents such as water and ethanol but less so in nonpolar solvents .
Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine finds several applications in scientific research:
This compound's versatility makes it valuable in both academic research and industrial applications within the pharmaceutical field.
Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine features a hybrid structure combining aromatic, alkylamine, and piperazine components. Its synthesis typically employs palladium-catalyzed cross-coupling reactions to construct the aryl-piperazine bond. The Suzuki-Miyaura reaction between 4-aminobenzyl halides and N-Boc-piperazine boronic esters demonstrates exceptional efficiency, yielding protected intermediates with >85% efficiency under optimized conditions [3] [7]. Alternatively, nucleophilic aromatic substitution (SNAr) between 1-methylpiperazine and activated 4-fluoro-nitrobenzene precursors provides a halogen-displacement route, though this method requires electron-withdrawing groups ortho to the halide for practical reaction rates [8]. Recent advances utilize copper-catalyzed Ullmann-type couplings for connecting unprotected piperazines to aryl bromides, minimizing protecting group manipulations. This method employs CuI/L-proline catalyst systems in DMSO at 90°C, achieving 70–75% yields while tolerating the amine functionality [6].
Table 1: Catalytic Coupling Methods for Aryl-Piperazine Bond Formation
Method | Catalyst System | Yield Range | Key Advantage |
---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂/DIPEA | 82–88% | Tolerance to amino groups |
Nucleophilic Substitution | None (K₂CO₃/DMF) | 65–72% | No transition metals required |
Ullmann Coupling | CuI/L-proline | 70–78% | Compatible with unprotected piperazine |
The critical C–N bond between the phenyl ring and methylamine is predominantly forged via reductive amination. This two-step protocol involves: (1) condensation of 4-piperazin-1-yl-benzaldehyde with methylamine to form an imine intermediate, followed by (2) reduction using borohydride reagents. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C proves superior to NaBH₄, providing 89% yield with minimal over-alkylation byproducts [1] [9]. Solvent screening reveals methanol outperforms THF and DCM due to enhanced imine intermediate solubility. For industrial applicability, catalytic hydrogenation (10% Pd/C, H₂ 50 psi) delivers comparable yields (85–87%) while avoiding borohydride waste streams, though it necessitates specialized pressure equipment [5]. The methylamine equivalent also influences efficiency; aqueous methylamine (40% w/w) gives 10–12% higher yields than dimethyl sulfate quaternization routes, which suffer from O-alkylation impurities [8].
Buchwald-Hartwig amination enables direct C–N coupling between aryl halides and secondary amines, circumventing multi-step sequences. For methyl-(4-piperazin-1-ylmethyl-phenyl)-amine synthesis, this method couples 4-bromobenzylamine derivatives with N-methylpiperazine. Systematic catalyst screening identifies XPhos-Pd-G3 as optimal, achieving 92% conversion in dioxane at 80°C with NaOtBu base [4] [7]. The ligand bulk significantly impacts efficiency: BrettPhos and RuPhos afford <50% yield due to steric hindrance, while SPhos and XPhos provide >90% conversion [7]. Notably, unprotected benzylamines require precise stoichiometry (1:1.05 aryl halide:amine ratio) to suppress diarylation. When applied to late-stage functionalization, Buchwald-Hartwig amination permits installation of electron-donating or withdrawing aryl substituents on the piperazine nitrogen, enabling structure-activity exploration without re-engineering the synthetic route [4] [9].
Multi-step sequences demand meticulous solvent and catalyst harmonization to maximize cumulative yields. Key findings include:
Table 2: Optimized Conditions for Critical Synthetic Steps
Step | Optimal Solvent | Catalyst/Ligand | Reaction Time | Yield |
---|---|---|---|---|
Aryl-Piperazine Coupling | Dioxane | Pd₂(dba)₃/XPhos | 3 h | 92% |
Reductive Amination | Methanol | NaBH₃CN | 12 h | 89% |
N-Methylation | THF | NaH/CH₃I | 2 h | 95% |
Transitioning lab-scale synthesis to industrial production introduces significant hurdles:
Table 3: Key Industrial Production Challenges and Mitigation Strategies
Challenge | Root Cause | Mitigation Strategy | Outcome |
---|---|---|---|
Exothermicity | Reductive amination enthalpy | Cryogenic flow reactor (-20°C) | 90% yield at 50 kg scale |
Piperazine oligomerization | Thermal instability >40°C | Jacketed reactors with ΔT <±2°C control | Purity maintained at >99% |
Amorphous solid formation | Lack of crystalline polymorphism | Ternary anti-solvent crystallization | Isolable solid; 99.5% purity |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8